molecular formula C10H13ClN2O2 B069070 tert-Butyl (6-chloropyridin-2-yl)carbamate CAS No. 159603-71-1

tert-Butyl (6-chloropyridin-2-yl)carbamate

Cat. No.: B069070
CAS No.: 159603-71-1
M. Wt: 228.67 g/mol
InChI Key: UEYNRRQJJHZENW-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloropyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a chlorine substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of substituted pyridine derivatives through nucleophilic substitution or transition metal-catalyzed coupling reactions .

The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and provides steric protection for the adjacent amine during synthetic transformations. The chlorine atom at position 6 is a reactive site for further functionalization, enabling the synthesis of more complex molecules such as tert-Butyl (6-aminopyridin-2-yl)methylcarbamate via palladium-catalyzed coupling .

Mechanism of Action

Action Environment

The action, efficacy, and stability of “tert-Butyl (6-chloropyridin-2-yl)carbamate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action and stability.

Biological Activity

tert-Butyl (6-chloropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10_{10}H12_{12}ClN2_2O2_2

Molecular Weight: 228.675 g/mol

Physical Properties:

  • Density: 1.2 g/cm³
  • Boiling Point: 282.2 °C
  • Melting Point: 173-175 °C

The presence of the chlorine atom in the pyridine ring is notable, as it can influence the compound's reactivity and interactions with biological targets, potentially enhancing its pharmacological profile through mechanisms such as halogen bonding .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The carbamate group allows for covalent bonding with active sites on enzymes, which can inhibit their function. Additionally, the pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, modulating their activity .

Table 1: Comparison of Mechanisms with Related Compounds

CompoundMechanism of Action
This compoundInhibits enzyme activity via covalent bond formation
tert-Butyl (6-bromopyridin-2-yl)carbamateSimilar mechanism; bromine may affect binding affinity
tert-Butyl (6-fluoropyridin-2-yl)carbamateFluorine enhances reactivity and binding interactions

Drug Development

This compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting various diseases. For instance, it has been investigated for its role as a building block in compounds aimed at treating conditions related to the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology .

Case Studies

  • CGRP Receptor Antagonism : Research has demonstrated that derivatives of tert-butyl carbamates can effectively antagonize CGRP receptors, which are crucial in migraine mechanisms. In vitro studies showed that these compounds could significantly reduce CGRP-induced cAMP levels in cell lines expressing CGRP receptors .
  • Antitumor Activity : In studies focusing on cancer therapeutics, this compound has been shown to inhibit histone acetyltransferase activity, suggesting potential applications as an antitumor agent. The inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth .

Safety and Toxicology

While promising, it is essential to consider the safety profile of this compound. It is classified as harmful by inhalation and contact with skin, causing irritation upon exposure. Proper handling protocols should be established when working with this compound to mitigate health risks .

Scientific Research Applications

Pharmaceutical Applications

Drug Discovery and Development
The compound is significant in drug discovery programs targeting various diseases. Its derivatives have been explored for their potential to inhibit specific biological pathways, particularly in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of biologically relevant structures such as 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through palladium-catalyzed reactions, which demonstrate high yields and efficiency in creating complex organic molecules .

Case Study: Anticoagulant Development
One notable application is in the synthesis of compounds related to anticoagulants like Edoxaban. The preparation of tert-butyl N-((1R,2S,5S)-2-(5-chloropyridin-2-yl)amino) derivatives has shown promise in enhancing the efficacy of anticoagulant therapies .

Agricultural Chemistry

Pesticide Development
The lipophilic nature of tert-butyl (6-chloropyridin-2-yl)carbamate makes it suitable for agricultural applications, particularly as a precursor for developing pesticides. Its structural modifications can lead to compounds with enhanced efficacy against specific pests while minimizing environmental impact.

Research Findings
Studies indicate that similar pyridine derivatives exhibit significant herbicidal activity, suggesting that modifications of this compound could yield effective agrochemicals .

Materials Science

Molecular Interactions and Crystal Engineering
In materials science, this compound has been studied for its role in forming isostructural compounds that exhibit unique molecular interactions such as hydrogen bonding. This characteristic is crucial for designing materials with specific properties .

Case Study: Photocatalysis
Derivatives of this compound have been employed in photocatalytic processes, specifically in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This application demonstrates its versatility in facilitating complex chemical transformations under mild conditions .

Q & A

Q. Basic: What are the recommended methods for synthesizing tert-Butyl (6-chloropyridin-2-yl)carbamate in a laboratory setting?

Methodological Answer:
The compound is typically synthesized via a carbamate coupling reaction. A common approach involves reacting 6-chloro-2-aminopyridine with tert-butyl carbamate in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O). Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize side products like N,N'-di-Boc derivatives. For example, a protocol adapted from a related pyrimidine carbamate synthesis (patent EP 3997296A1) uses anhydrous dichloromethane (DCM) as the solvent and triethylamine as a base, with reaction monitoring via TLC .

Key Considerations:

  • Purification by column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization through controlled Boc protection/deprotection steps.

Q. Basic: How should researchers characterize this compound to confirm its structure?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) Spectroscopy is critical for structural confirmation. For example, the tert-butyl group typically appears as a singlet at δ ~1.4 ppm (¹H NMR) and δ ~28 ppm (¹³C NMR). The pyridine ring protons resonate as distinct multiplets in the aromatic region (δ 7.0–8.5 ppm). Comparative data from a structurally similar compound (tert-butyl (2-chloropyrimidin-4-yl)carbamate) shows:

Proton Position ¹H NMR (δ, ppm) Multiplicity
Pyridine C-H (Cl-adjacent)8.22Singlet
tert-Butyl1.36Singlet

Adapted from EP 3997296A1

Additional Techniques:

  • Mass Spectrometry (MS): Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 257.1).
  • X-ray Crystallography: Use SHELX programs for crystal structure refinement if single crystals are obtained .

Q. Advanced: What strategies resolve contradictions in reactivity data under varying acidic conditions?

Methodological Answer:
Discrepancies in stability studies (e.g., hydrolysis rates in HCl vs. H₂SO₄) can arise from differences in acid strength, solvent polarity, or competing side reactions. To address this:

Controlled Kinetic Studies: Monitor degradation via HPLC under standardized conditions (e.g., 0.1–1.0 M HCl at 25°C).

Computational Modeling: Use DFT calculations to compare activation energies for Boc group cleavage pathways.

Cross-Validation: Compare results with structurally analogous compounds (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate, CAS 1142192-48-0) to identify electronic/steric effects .

Example Workflow:

  • Step 1: Conduct pH-dependent stability assays.
  • Step 2: Correlate degradation rates with Hammett acidity parameters.
  • Step 3: Validate using Arrhenius plots for temperature-dependent behavior.

Q. Advanced: How does the pyridine ring’s electronic environment influence stability during nucleophilic substitution?

Methodological Answer:
The electron-withdrawing chlorine atom at the 6-position of the pyridine ring activates the 2-position for nucleophilic attack but may destabilize the carbamate group. Key factors include:

  • Resonance Effects: Chlorine’s -I effect increases electrophilicity at the 2-position.
  • Steric Hindrance: The tert-butyl group may slow substitution at adjacent sites.

Experimental Design:

  • Substitution Reactions: React with amines (e.g., benzylamine) in DMF at 80°C. Monitor progress via ¹H NMR for intermediate formation.
  • Competitive Analysis: Compare reactivity with non-chlorinated analogs (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate, CAS not listed) to isolate electronic contributions .

Q. Advanced: How can researchers address discrepancies in reported crystallographic data for carbamate derivatives?

Methodological Answer:
Contradictions in crystal packing or bond angles often stem from polymorphism or refinement errors. Mitigation strategies include:

High-Resolution Data Collection: Use synchrotron radiation for improved diffraction quality.

Software Cross-Checking: Refine structures with both SHELXL (for small molecules) and OLEX2 (for validation) .

Comparative Analysis: Reference databases (e.g., Cambridge Structural Database) to identify trends in carbamate geometries.

Example Workflow:

  • Step 1: Grow crystals in multiple solvents (e.g., EtOAc vs. MeOH).
  • Step 2: Resolve ambiguities using ORTEP-3 for thermal ellipsoid visualization .

Q. Basic: What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage: Refrigerate (2–8°C) in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Handling: Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light or heat (>40°C).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The reactivity and applications of pyridine carbamates are heavily influenced by the substituent at the 6-position. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications Reference
tert-Butyl (6-iodopyridin-2-yl)carbamate Not explicitly stated C₁₀H₁₃IN₂O₂ ~354.13 I (6) Higher molecular weight; iodine enhances reactivity in cross-coupling reactions.
tert-Butyl (6-methoxypyridin-2-yl)carbamate 855784-40-6 C₁₁H₁₆N₂O₃ 224.26 OCH₃ (6) Electron-donating methoxy group increases stability; used in medicinal chemistry.
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C₁₁H₁₄BrClN₂O₂ 321.60 Br (6), Cl (2) Dual halogen substitution allows sequential functionalization.

Key Observations :

  • Halogen substituents (Cl, Br, I) at position 6 improve electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .

Substituent Variations at Other Positions

Modifications at positions 3, 4, or adjacent carbamate groups significantly alter physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications Reference
tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate 679392-20-2 C₁₁H₁₅ClN₂O₂ 242.70 CH₃ (3), Cl (6) Methyl group enhances lipophilicity; used in drug discovery.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate 400777-00-6 C₁₀H₁₂ClIN₂O₂ ~366.58 I (4), Cl (6) Dual halogenation enables regioselective functionalization.
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 1142192-00-4 C₁₆H₂₄ClN₃O₃ 341.83 Pivalamido (5), Cl (6) Bulky pivalamido group stabilizes intermediates in peptide coupling.

Key Observations :

  • Methyl groups at position 3 () improve metabolic stability by reducing oxidative degradation.
  • Pivalamido groups () introduce steric bulk, which can prevent undesired side reactions in multi-step syntheses.

Structural Similarity and Reactivity

provides similarity scores for tert-Butyl (6-chloropyridin-2-yl)carbamate analogs:

  • tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Similarity score 0.83 .
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8): Similarity score 0.86 .

Higher similarity scores correlate with retained Boc-group reactivity and halogen substitution patterns, making these compounds interchangeable in specific synthetic pathways.

Properties

IUPAC Name

tert-butyl N-(6-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYNRRQJJHZENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159603-71-1
Record name 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE
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Synthesis routes and methods

Procedure details

64 mL of ethyl acetate were added to a reaction system and cooled to about −15° C. with a salt and ice bath followed by blowing in 10.6 g (107 millimoles) of phosgene. A mixed solution containing 5.5 g (42.8 millimoles) of 2-amino-6-chloropyridine, 11.1 g (85.6 millimoles) of N,N-diisopropylethylamine, 6.34 g (85.5 millimoles) of t-butanol and 43 mL of ethyl acetate were dropped into this phosgene solution over the course of 2.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 3 hours at the same temperature range. Next, 50 mL of water and 23.2 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water and concentrated under reduced pressure. The resulting crude crystals were subjected to quantitative analysis by HPLC. The target (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 93%. There was hardly any urea compound formed.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
64 mL
Type
solvent
Reaction Step Five

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